5-Fluoro-2-hydroxy-3-methylbenzaldehyde is an organic compound with the molecular formula C8H7FO2 and a molecular weight of 154.14 g/mol. This compound is characterized by its functional groups: a fluorine atom, a hydroxyl group, and an aldehyde group, which contribute to its reactivity and potential applications in various chemical processes. The compound is typically presented in a purity of around 95% and is classified as a corrosive and irritant substance, necessitating careful handling and storage according to safety guidelines .
Research indicates that compounds similar to 5-Fluoro-2-hydroxy-3-methylbenzaldehyde have been investigated for biological activities. For instance, derivatives have shown potential as inhibitors of aldosterone synthase, suggesting that this compound may also exhibit similar pharmacological properties . Additionally, studies have highlighted insecticidal activity in related compounds, indicating potential applications in pest control .
The synthesis of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde can be achieved through several methods:
5-Fluoro-2-hydroxy-3-methylbenzaldehyde has diverse applications:
Interaction studies involving 5-Fluoro-2-hydroxy-3-methylbenzaldehyde focus on its reactivity with biological targets and other chemical species. For instance, research has documented its interactions with amines leading to Schiff base formation, which has implications for drug design and development . Furthermore, studies on similar compounds suggest potential pathways for biotransformation and metabolic interactions within biological systems .
Several compounds share structural similarities with 5-Fluoro-2-hydroxy-3-methylbenzaldehyde. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
5-Fluoro-2-hydroxybenzaldehyde | Lacks methyl group | More polar; used in chemosensor applications |
4-Fluoro-3-methylbenzaldehyde | Different position of fluorine | Exhibits different reactivity patterns |
Salicylaldehyde | Contains only hydroxyl and aldehyde | Commonly used in chelation chemistry |
5-Chloro-2-hydroxy-3-methylbenzaldehyde | Chlorine instead of fluorine | Different electronic properties affecting reactivity |
The unique combination of functional groups in 5-Fluoro-2-hydroxy-3-methylbenzaldehyde allows it to participate in specific
Corrosive;Irritant